3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid
Overview
Description
“3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid” is a synthetic organic compound that belongs to the class of aromatic amino acids This compound is characterized by the presence of an ethoxy and methoxy group on the phenyl ring, along with a phenylacetyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid” typically involves multi-step organic reactions. One common approach is:
Starting Material: The synthesis begins with the preparation of 4-ethoxy-3-methoxybenzaldehyde.
Formation of Intermediate: This intermediate is then subjected to a condensation reaction with phenylacetic acid to form the corresponding Schiff base.
Reduction: The Schiff base is reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Final Step: The final step involves the acylation of the amine with phenylacetyl chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the carbonyl group in the phenylacetyl moiety can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-3-methoxybenzoic acid.
Reduction: Formation of 3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylhydroxyacetyl)amino]propanoic acid.
Substitution: Formation of 3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]-4-nitropropanoic acid.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Polymer Science: It is used in the development of novel polymers with specific functional properties.
Mechanism of Action
The mechanism by which “3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid” exerts its effects involves interaction with specific molecular targets. The phenylacetyl moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptor sites on cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid
- 3-(4-ethoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid
Uniqueness
The presence of both ethoxy and methoxy groups on the phenyl ring of “3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid” distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity and interaction with biological targets, making it a unique candidate for various applications.
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-3-[(2-phenylacetyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-26-17-10-9-15(12-18(17)25-2)16(13-20(23)24)21-19(22)11-14-7-5-4-6-8-14/h4-10,12,16H,3,11,13H2,1-2H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVWRJQTSUSJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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